molecular formula C26H23Cl2FN4O4S B11220387 3-(3,4-Dichlorophenyl)-6-[(diethylamino)carbonyl]-N-(4-fluorophenyl)-3,4-dihydro-5-methyl-2,4-dioxothieno[2,3-d]pyrimidine-1(2H)-acetamide CAS No. 896689-55-7

3-(3,4-Dichlorophenyl)-6-[(diethylamino)carbonyl]-N-(4-fluorophenyl)-3,4-dihydro-5-methyl-2,4-dioxothieno[2,3-d]pyrimidine-1(2H)-acetamide

Cat. No.: B11220387
CAS No.: 896689-55-7
M. Wt: 577.5 g/mol
InChI Key: MYSSINFUUDVFLI-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-6-[(diethylamino)carbonyl]-N-(4-fluorophenyl)-3,4-dihydro-5-methyl-2,4-dioxothieno[2,3-d]pyrimidine-1(2H)-acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes dichlorophenyl, diethylamino, fluorophenyl, and dioxothieno[2,3-d]pyrimidine moieties.

Preparation Methods

The synthesis of 3-(3,4-Dichlorophenyl)-6-[(diethylamino)carbonyl]-N-(4-fluorophenyl)-3,4-dihydro-5-methyl-2,4-dioxothieno[2,3-d]pyrimidine-1(2H)-acetamide involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the reaction of 3,4-dichlorophenylamine with suitable reagents to form the dichlorophenyl intermediate.

    Introduction of the diethylamino group: The dichlorophenyl intermediate is then reacted with diethylamine to introduce the diethylamino group.

    Formation of the fluorophenyl intermediate: This step involves the reaction of 4-fluoroaniline with suitable reagents to form the fluorophenyl intermediate.

    Cyclization and formation of the final compound: The dichlorophenyl and fluorophenyl intermediates are then reacted together under specific conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

3-(3,4-Dichlorophenyl)-6-[(diethylamino)carbonyl]-N-(4-fluorophenyl)-3,4-dihydro-5-methyl-2,4-dioxothieno[2,3-d]pyrimidine-1(2H)-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl and fluorophenyl moieties, using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It may be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-6-[(diethylamino)carbonyl]-N-(4-fluorophenyl)-3,4-dihydro-5-methyl-2,4-dioxothieno[2,3-d]pyrimidine-1(2H)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3-(3,4-Dichlorophenyl)-6-[(diethylamino)carbonyl]-N-(4-fluorophenyl)-3,4-dihydro-5-methyl-2,4-dioxothieno[2,3-d]pyrimidine-1(2H)-acetamide include:

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea:

    4-Fluoroaniline derivatives: Compounds with similar fluorophenyl groups but different overall structures.

    Thieno[2,3-d]pyrimidine derivatives: Compounds with similar thieno[2,3-d]pyrimidine cores but different substituents.

Properties

CAS No.

896689-55-7

Molecular Formula

C26H23Cl2FN4O4S

Molecular Weight

577.5 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-N,N-diethyl-1-[2-(4-fluoroanilino)-2-oxoethyl]-5-methyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C26H23Cl2FN4O4S/c1-4-31(5-2)24(36)22-14(3)21-23(35)33(17-10-11-18(27)19(28)12-17)26(37)32(25(21)38-22)13-20(34)30-16-8-6-15(29)7-9-16/h6-12H,4-5,13H2,1-3H3,(H,30,34)

InChI Key

MYSSINFUUDVFLI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C2=C(S1)N(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)CC(=O)NC4=CC=C(C=C4)F)C

Origin of Product

United States

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